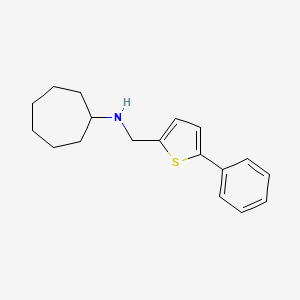
Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptyl-(5-phenyl-thiophen-2-ylmethyl)-amine, 95% (hereafter referred to as CPT95) is a synthetic compound belonging to the family of cyclic amines. It is a colorless, odorless, and non-volatile solid. It has been used in a variety of scientific research applications, ranging from drug discovery to biochemistry and physiology. CPT95 has a wide range of biochemical and physiological effects and is an important tool for laboratory experiments.
Aplicaciones Científicas De Investigación
CPT95 has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. In drug discovery, CPT95 has been used to assess the pharmacological activities of novel compounds. In biochemistry, CPT95 has been used to study enzyme-catalyzed reactions, protein-protein interactions, and metabolic pathways. In physiology, CPT95 has been used to study the effects of various hormones and neurotransmitters on cellular function.
Mecanismo De Acción
CPT95 acts as an agonist at various receptors, including the muscarinic and nicotinic acetylcholine receptors. It also binds to a variety of other receptors, including the serotonin, dopamine, and histamine receptors. The exact mechanism of action of CPT95 is not fully understood, but it is believed to act as a modulator of various signaling pathways.
Biochemical and Physiological Effects
CPT95 has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the activity of various hormones and neurotransmitters, such as dopamine, serotonin, and norepinephrine. Furthermore, CPT95 has been shown to modulate the activity of various ion channels, including the voltage-gated sodium and potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPT95 has several advantages for laboratory experiments. It is a non-volatile solid, which makes it easy to store and handle. It is also relatively stable, with a shelf life of several months. Furthermore, it is relatively non-toxic, making it safe to use in laboratory experiments. The main limitation of CPT95 is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for CPT95 research. One possible direction is to further explore its mechanism of action and its effects on various signaling pathways. Additionally, further research could be conducted to explore its potential applications in drug discovery and the development of novel therapeutics. Furthermore, CPT95 could be further studied to explore its potential effects on various physiological processes, such as learning and memory. Finally, CPT95 could be used to further explore its potential effects on various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Métodos De Síntesis
CPT95 is synthesized through a multi-step process involving the reaction of cycloheptyl bromide with 5-phenyl-thiophen-2-ylmethyl amine. The reaction is conducted in an aqueous medium, and the resulting product is purified by recrystallization. The purity of the product is typically greater than 95%.
Propiedades
IUPAC Name |
N-[(5-phenylthiophen-2-yl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NS/c1-2-7-11-16(10-6-1)19-14-17-12-13-18(20-17)15-8-4-3-5-9-15/h3-5,8-9,12-13,16,19H,1-2,6-7,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCIAZHCRLLEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


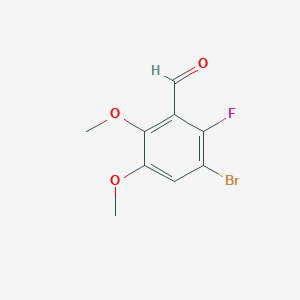
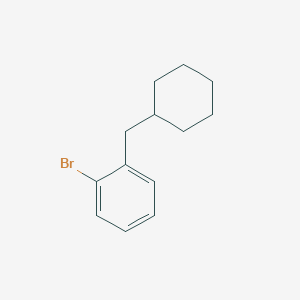
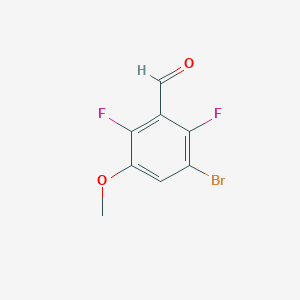
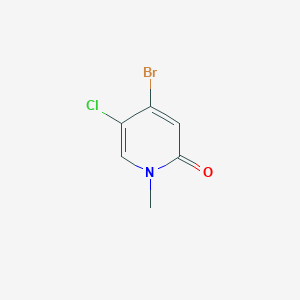
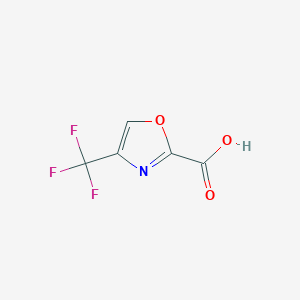
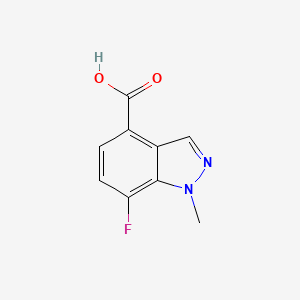
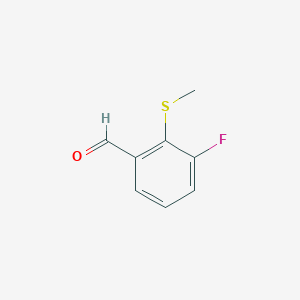
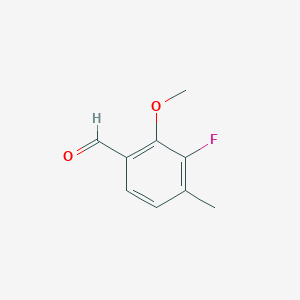
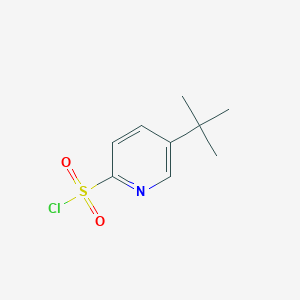
![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)
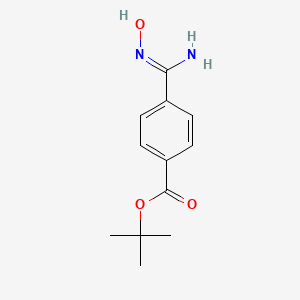
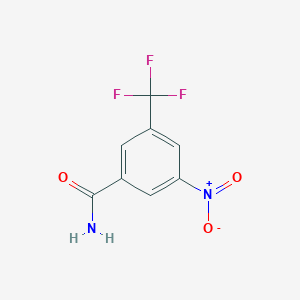
![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)